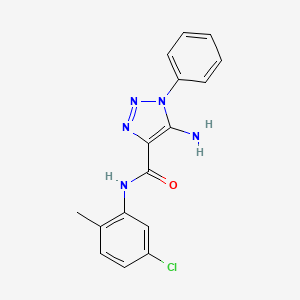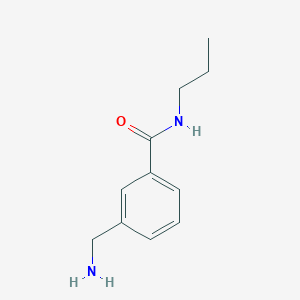
Methyl 2-benzoyl-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzoyl-3-methylbutanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis and Transformations in Organic Chemistry
- Methyl 2-benzoyl-3-methylbutanoate is involved in various synthesis and transformation processes in organic chemistry. For instance, it has been used in the α-alkylation of β-aminobutanoates, contributing to the preparation of enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987). Additionally, the compound plays a role in the selective benzoylation of ribonucleosides, aiding in the synthesis of protected ribonucleosides for RNA and DNA-RNA mixtures (Kempe et al., 1982).
2. Stereochemistry and Enantioselective Reactions
- In stereochemistry, this compound is utilized to explore the inversion in the enantioselectivity of reductions, where it can lead to either the (R) or the (S) methyl mandelate depending on the specific conditions (Binay et al., 1988). This showcases its importance in understanding chiral auxiliary effects.
3. Electrochemical Applications
- In electrochemical studies, derivatives of this compound, like N‑benzoyl derivatives of isoleucine, have been synthesized and investigated for their impact on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. This research offers insights into the potential applications in energy storage materials (Kowsari et al., 2018).
4. Polymerization and Material Science
- This compound also finds applications in polymerization processes, particularly in the study of radical polymerization of methyl methacrylate. It has been used to investigate the incorporation of specific additives in polymers, enhancing understanding in the field of material science (Barson et al., 1999).
5. Heterocyclic Chemistry
- In heterocyclic chemistry, this compound is involved in the synthesis of diverse polyfunctional heterocyclic systems, highlighting its role as a versatile reagent for creating complex molecular structures (Pizzioli et al., 1998).
6. Biosynthesis Studies
- This compound plays a role in biosynthesis studies as well. For example, its derivatives have been studied in the context of apple aroma, shedding light on the biosynthetic origins and interconversions of key aroma compounds (Rowan et al., 1996).
Mecanismo De Acción
Target of Action
Methyl 2-benzoyl-3-methylbutanoate is an organic compound that is commonly used in the fragrance and flavoring industries
Mode of Action
. This interaction can inhibit the normal function of these proteins, leading to the antimicrobial effects observed.
Pharmacokinetics
. This suggests that its bioavailability may be influenced by factors such as its formulation and the route of administration.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low solubility in water suggests that it may be more effective in non-aqueous environments . Additionally, factors such as temperature and pH could potentially affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary widely depending on the specific ester and the biomolecules it interacts with .
Molecular Mechanism
It is known that esters can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
methyl 2-benzoyl-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)11(13(15)16-3)12(14)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPVPOCRMGQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2452744.png)

![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate](/img/structure/B2452747.png)
![2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole](/img/structure/B2452749.png)
![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)

![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)
![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)
![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)

